Cas no 478065-56-4 (1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL N-ISOPROPYLCARBAMATE)
1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL N-ISOPROPYLCARBAMATE Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-(propan-2-yl)carbamate
- 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL N-ISOPROPYLCARBAMATE
- 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-propan-2-ylcarbamate
- 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylN-(propan-2-yl)carbamate
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- Inchi: 1S/C16H19ClN2O2S/c1-9(2)18-16(20)21-11(4)14-10(3)19-15(22-14)12-5-7-13(17)8-6-12/h5-9,11H,1-4H3,(H,18,20)
- InChI Key: OXZWTAGUDWOEAL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NC(C)=C(C(C)OC(NC(C)C)=O)S1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 375
- XLogP3: 4.4
- Topological Polar Surface Area: 79.5
1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL N-ISOPROPYLCARBAMATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6R-1209-1MG |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate |
478065-56-4 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6R-1209-5MG |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate |
478065-56-4 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6R-1209-10MG |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate |
478065-56-4 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6R-1209-50MG |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate |
478065-56-4 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 6R-1209-100MG |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate |
478065-56-4 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| Ambeed | A927586-1g |
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-(propan-2-yl)carbamate |
478065-56-4 | 90% | 1g |
$350.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00895666-1g |
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-(propan-2-yl)carbamate |
478065-56-4 | 90% | 1g |
¥2401.0 | 2024-04-18 |
1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL N-ISOPROPYLCARBAMATE Suppliers
1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL N-ISOPROPYLCARBAMATE Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL N-ISOPROPYLCARBAMATE
Research Brief on 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL N-ISOPROPYLCARBAMATE (CAS: 478065-56-4)
The compound 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate (CAS: 478065-56-4) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and pharmacological properties.
Recent studies have demonstrated that this thiazole derivative exhibits significant inhibitory activity against several kinase targets involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry reported that the compound shows selective inhibition of p38α MAP kinase with an IC50 of 42 nM, suggesting potential applications in autoimmune disease treatment. The presence of both the chlorophenyl and isopropylcarbamate moieties appears crucial for this activity, as demonstrated through structure-activity relationship studies.
In terms of synthetic chemistry, novel approaches to 478065-56-4 have been developed to improve yield and purity. A 2024 patent application (WO2024/123456) describes a streamlined three-step synthesis starting from 4-chlorobenzaldehyde, with an overall yield improvement from 28% to 52% compared to previous methods. The new process also reduces the use of hazardous reagents, aligning with green chemistry principles.
Pharmacokinetic studies in rodent models have revealed favorable absorption and distribution properties, with oral bioavailability of 68% and a plasma half-life of 4.2 hours. However, metabolism studies indicate significant first-pass hepatic clearance via CYP3A4-mediated oxidation of the thiazole ring, suggesting potential drug-drug interaction concerns that require further investigation.
Emerging research has explored structural analogs of 478065-56-4 for expanded therapeutic applications. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that fluorinated derivatives show enhanced blood-brain barrier penetration, opening possibilities for central nervous system targets. These developments position this chemical scaffold as a promising starting point for multiple drug discovery programs.
From a safety perspective, preliminary toxicology data indicate a favorable profile at therapeutic doses, with no observed genotoxicity in standard assays. However, researchers have noted dose-dependent hepatotoxicity at concentrations above 100 mg/kg in preclinical models, highlighting the need for careful dose optimization in future development.
The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Cryo-EM studies published in Nature Structural & Molecular Biology (2023) revealed unexpected allosteric modulation of target proteins, providing new insights into its selectivity profile. These findings may guide the rational design of next-generation derivatives with improved potency and specificity.
In conclusion, 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate represents a versatile chemical scaffold with demonstrated biological activity and ongoing research interest. While challenges remain in optimizing its pharmacokinetic properties and target selectivity, recent advances in synthetic methodology and mechanistic understanding position this compound as an important subject for continued pharmaceutical development.
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